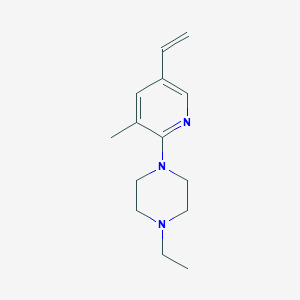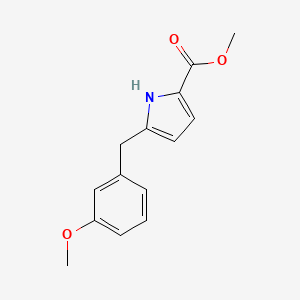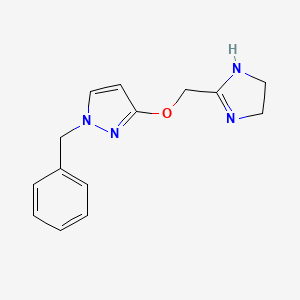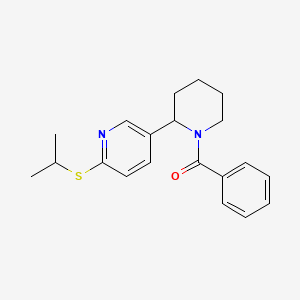![molecular formula C15H23NO5 B11796273 2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyridine core, followed by functionalization to introduce the tert-butyl, methyl, and oxo groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
- tert-Butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Uniqueness
2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
2-O-tert-butyl 6-O-methyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-6-5-10-9(8-16)7-11(12(10)17)13(18)20-4/h9-11H,5-8H2,1-4H3 |
Clé InChI |
WRACINMZGARMKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(C2=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B11796226.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B11796237.png)

![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)





